molecular formula C18H22N4O B4706342 N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide

Cat. No.: B4706342
M. Wt: 310.4 g/mol
InChI Key: KRPOSOCRMCLWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide is a useful research compound. Its molecular formula is C18H22N4O and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is 310.17936134 g/mol and the complexity rating of the compound is 416. The solubility of this chemical has been described as 0.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of specific genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the metabolic flux and energy production within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic reactions . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects by modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the metabolic flux and levels of metabolites within cells . For instance, this compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolic intermediates . These interactions can have significant effects on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can also affect its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within specific subcellular regions can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-4-6-10-15(23)19-17-14-11-13-9-7-8-12(3)16(13)20-18(14)22(5-2)21-17/h7-9,11H,4-6,10H2,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPOSOCRMCLWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN(C2=NC3=C(C=CC=C3C=C12)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323374
Record name N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714291-28-8
Record name N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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